molecular formula C9H17NO B162594 1,1,3,3-Tetramethylbutyl isocyanate CAS No. 1611-57-0

1,1,3,3-Tetramethylbutyl isocyanate

Cat. No.: B162594
CAS No.: 1611-57-0
M. Wt: 155.24 g/mol
InChI Key: XOHBENIMDRFUIH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylbutyl isocyanate is a sterically hindered isocyanate with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . . This compound is primarily used in organic synthesis and industrial applications due to its unique chemical properties.

Mechanism of Action

1,1,3,3-Tetramethylbutyl isocyanate, also known as 2-isocyanato-2,4,4-trimethylpentane, is a sterically hindered isocyanate . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the result of its action.

Mode of Action

This compound may be used in the synthesis of amides by Grignard reaction . The isocyanate group (-NCO) is highly reactive and can form a variety of products depending on the reaction conditions and the reactants available.

Biochemical Pathways

The compound’s ability to participate in the synthesis of amides suggests that it could potentially influence pathways involving these molecules .

Pharmacokinetics

The compound is a liquid at room temperature, with a density of 0.859 g/mL at 25 °C .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and should be stored at temperatures between 2-8°C . It is also sensitive to moisture due to its reactivity with water.

Preparation Methods

1,1,3,3-Tetramethylbutyl isocyanate can be synthesized from tert-octylamine . The synthesis involves the reaction of tert-octylamine with phosgene or other carbonyl sources under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Properties

IUPAC Name

2-isocyanato-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBENIMDRFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328187
Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-57-0
Record name 1611-57-0
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Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetramethylbutyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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